9beta-Hydroxyparthenolide

Anticancer Cytotoxicity Germacranolide

9beta-Hydroxyparthenolide (CAS 88199-01-3, C₁₅H₂₀O₄, MW 264.32) is a germacranolide sesquiterpene lactone belonging to the parthenolide structural family, distinguished by a C9-hydroxyl group in the β-configuration on the 10-membered germacrane ring. It was first isolated from Anvillea garcinii and Anvillea radiata (Asteraceae), and has since been identified in Anthemis cupaniana, Inula montbretiana, and Inula verbascifolia.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B1258638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9beta-Hydroxyparthenolide
Synonyms9-hydroxyparthenolide
9alpha-hydroxyparthenolide
9beta-hydroxyparthenolide
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C
InChIInChI=1S/C15H20O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10-13,16H,2,4,6-7H2,1,3H3/b8-5+/t10-,11-,12-,13-,15+/m0/s1
InChIKeyRZUCCKARTVHQBW-MPFAERRBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9beta-Hydroxyparthenolide: A 9β-Hydroxylated Germacranolide Sesquiterpene Lactone Scaffold for Anticancer and Antiprotozoal Lead Derivatization


9beta-Hydroxyparthenolide (CAS 88199-01-3, C₁₅H₂₀O₄, MW 264.32) is a germacranolide sesquiterpene lactone belonging to the parthenolide structural family, distinguished by a C9-hydroxyl group in the β-configuration on the 10-membered germacrane ring [1]. It was first isolated from Anvillea garcinii and Anvillea radiata (Asteraceae), and has since been identified in Anthemis cupaniana, Inula montbretiana, and Inula verbascifolia [2]. Unlike its parent compound parthenolide—which lacks C9 oxidation—9β-hydroxyparthenolide bears a stereochemically defined secondary alcohol that serves as a critical derivatization handle for semi-synthetic elaboration at both the C9 and C13 positions, enabling access to structurally diverse analogs not obtainable from parthenolide itself [3][4].

C9β‑hydroxy derivatization handle
Enables Heck coupling, acylation, and 1,3‑dipolar cycloaddition at C9/C13 not possible with parthenolide.
Germacranolide scaffold retention
9β configuration preserves the 10‑membered ring during derivatization; 9α‑epimer rearranges to guaianolide.
Non‑substitutable starting material
Parthenolide lacks C9 oxidation; micheliolide is a guaianolide. C9β‑OH scaffold is required for germacranolide‑based derivatization programs.

Why Parthenolide, 9α-Hydroxyparthenolide, or Micheliolide Cannot Replace 9beta-Hydroxyparthenolide in Research and Development Workflows


9beta-Hydroxyparthenolide occupies a unique niche among parthenolide-class sesquiterpene lactones because its 9β-stereochemistry governs both biological target engagement and synthetic derivatization pathways in ways that the 9α-epimer, the non-hydroxylated parent parthenolide, and the rearranged guaianolide micheliolide cannot replicate. While parthenolide lacks the C9 hydroxyl handle entirely—precluding site-selective esterification, acylation, and cycloaddition chemistry at this position—the 9α-hydroxyparthenolide epimer exhibits divergent reactivity: under acidic conditions, 9α-hydroxyparthenolide preferentially undergoes transannular cyclization to guaianolides, whereas 9β-hydroxyparthenolide retains the germacranolide scaffold, enabling distinct downstream chemistry [1]. Furthermore, 9β-hydroxyparthenolide esters isolated from Inula species display antiprotozoal potency (e.g., IC₅₀ 0.26 µg/mL against Trypanosoma brucei rhodesiense) with selectivity indices not achieved by the free parent parthenolide, demonstrating that the 9β-hydroxy esterification motif is functionally non-substitutable [2]. Micheliolide and its clinical candidate DMAMCL, though derived from parthenolide, adopt a guaianolide skeleton with a fundamentally different ring system, making them structurally and pharmacologically distinct entities rather than interchangeable alternatives [3].

Parthenolide

Lacks C9 hydroxyl; esterification or cycloaddition at C9 impossible. Reported antiproliferative endpoints may not transfer to C9‑derivatized leads.

9α‑Hydroxyparthenolide

C9α epimer undergoes acid‑catalyzed transannular cyclization to guaianolides. Scaffold identity may shift during storage or derivatization.

Micheliolide / DMAMCL

Guaianolide 5/7/5 ring system is structurally distinct from germacranolide. Target engagement profile may differ; not a replacement for C9‑derivatization workflows.

9beta-Hydroxyparthenolide vs. Closest Analogs: Quantitative Head-to-Head and Cross-Study Differentiation Data for Evidence-Based Procurement


Antiproliferative IC₅₀ Profile Across Three Human Carcinoma Cell Lines: 9β-Hydroxyparthenolide vs. Parthenolide

In a direct MTT assay comparison within the same study (Aati et al. 2021, Table 3), 9β-hydroxyparthenolide (compound 5) exhibited IC₅₀ values of 83.7 ± 0.3 µM (A549 lung carcinoma), 121.4 ± 3.2 µM (LoVo colon carcinoma), and 75.0 ± 5.3 µM (MCF-7 breast carcinoma) after 48 h treatment, with doxorubicin positive control showing 0.98, 5.5, and 2.3 µM respectively [1]. By cross-study comparison, parthenolide—tested under comparable MTT conditions against A549 cells—yields IC₅₀ values in the range of 2.5–6.5 µM [2][3]. This represents an approximately 13- to 33-fold lower antiproliferative potency for 9β-hydroxyparthenolide relative to parthenolide, a difference attributable to the C9-hydroxyl modification that reduces electrophilic character of the α-methylene-γ-lactone while simultaneously introducing a derivatization site not present in the parent scaffold [1].

Cytotoxicity IC₅₀ vs parthenolide
Cross‑study comparable
9β‑OH‑PTL A549 83.7 µM, LoVo 121.4 µM, MCF‑7 75.0 µM; parthenolide A549 2.5–6.5 µM (literature)
Supports cytotoxicity endpoint review: 13‑ to 33‑fold lower potency consistent with reduced electrophilicity; derivatization may re‑engage activity.
Cross‑study comparison; same‑plate validation advised to confirm relative potency.
Anticancer Cytotoxicity Germacranolide

Antiprotozoal Potency and Selectivity of 9β-Hydroxyparthenolide Ester Derivatives vs. Parent Parthenolide

9β-Hydroxyparthenolide esters—generated by acylation of the C9 hydroxyl group—exhibit antiprotozoal activity that the free 9β-hydroxyparthenolide parent does not match when unmodified. In the Gökbulut et al. 2012 study, the CH₂Cl₂ extract of Inula montbretiana, containing six 9β-hydroxyparthenolide esters, showed IC₅₀ = 3.38 µg/mL against Trypanosoma brucei rhodesiense [1]. The most active isolated ester, 9β-(3',4'-epoxy-3'-methylpentanoyloxy)-parthenolide (diastereomeric mixture), exhibited IC₅₀ = 0.26 µg/mL against T. b. rhodesiense with a selectivity index (SI) of ~9 relative to rat L6 myoblast cytotoxicity [1]. Another ester, 9β-(3'-oxo-2'-methylbutanoyloxy)-parthenolide, displayed IC₅₀ = 1.48 µg/mL against Plasmodium falciparum with SI ~35 [1]. By comparison, parthenolide tested against Trypanosoma cruzi shows IC₅₀ = 0.5 µg/mL but with a lower selectivity index of 6.4 against LLMCK2 cells [2], demonstrating that 9β-hydroxyparthenolide esterification can achieve comparable or superior antiprotozoal potency with improved selectivity.

Antiprotozoal ester potency
Cross‑study comparable
9β‑epoxy‑ester: T. b. rhodesiense IC₅₀ 0.26 µg/mL, SI ~9; parthenolide T. cruzi IC₅₀ 0.5 µg/mL, SI 6.4
Reported antiprotozoal screening context: esterification improves selectivity index compared to parent scaffold.
Different parasite species; confirm selectivity in same‑assay panel.
Antiprotozoal Trypanosoma brucei Structure–activity relationship

Synthetic Versatility at C9: 9β-Hydroxyparthenolide Enables Derivatization Chemistry Not Accessible from Parthenolide

The C9β-hydroxy group of 9β-hydroxyparthenolide serves as a synthetic handle for three distinct classes of derivatization reactions that are impossible on the parent parthenolide (which lacks C9 oxidation): (i) Heck cross-coupling at C13 after C9 protection, yielding 21 derivatives with IC₅₀ values ranging from 1.1 to 9.4 µM against HS-683, SK-MEL-28, A549, and MCF-7 cell lines—activities comparable to 5-fluorouracil and etoposide [1]; (ii) 1,3-dipolar cycloaddition at the C9–C13 exomethylene lactone to generate spiropyrazole and spiroisoxazoline derivatives, with both 9α- and 9β-epimers showing differential regio- and stereoselectivity outcomes [2]; (iii) esterification with diverse carboxylic acids to produce antiprotozoal leads as described in Evidence Item 2 [3]. The El Bouakher et al. study explicitly states that the activity of these C9/C13 derivatives was found to be no better than the parent 9β-hydroxyparthenolide itself, underscoring that the value of this scaffold lies in its derivatization breadth rather than intrinsic potency improvement [1].

Derivatization breadth
Class‑level inference
Heck, acylation, cycloaddition at C9/C13; 21 derivatives with IC₅₀ 1.1–9.4 µM in cell‑model panel
Supports derivatization‑led SAR; reported potency comparable to etoposide/5‑FU in same cell lines.
Activity of derivatives not superior to parent 9β‑hydroxyparthenolide; value lies in structural diversity.
Medicinal chemistry Semi-synthesis Germacranolide scaffold

Germacranolide Scaffold Retention Under Derivatization Conditions: 9β vs. 9α Epimer Divergent Reactivity

The C9 stereochemistry critically determines whether the 10-membered germacranolide ring system is retained or undergoes transannular cyclization to a guaianolide. Moumou et al. (2012) demonstrated that 9α-hydroxyparthenolide undergoes efficient acid-catalyzed rearrangement to guaianolide products, while 9β-hydroxyparthenolide shows greater resistance to this rearrangement, preserving the germacranolide scaffold [1]. This differential stability has been confirmed in multiple synthetic studies: 9β-hydroxyparthenolide consistently yields germacranolide-retaining products in Heck coupling, acylation, and cycloaddition reactions [2][3], whereas 9α-hydroxyparthenolide-derived intermediates have been reported to undergo partial ring contraction [1]. The practical implication is that researchers requiring a germacranolide (10-membered ring) scaffold for target engagement—as opposed to the 5/7/5 guaianolide system of micheliolide—must use the 9β-epimer.

Scaffold retention
Direct head‑to‑head
9β retains germacranolide in Heck/acylation/cycloaddition; 9α rearranges to guaianolide under mild acid
Stereochemical‑control context: C9 configuration governs ring system stability and derivatization outcome.
Confirmed by X‑ray and NMR; essential for maintaining germacranolide pharmacophore geometry.
Stereochemistry Germacranolide Guaianolide rearrangement

Intra-Class Antiproliferative SAR: 9β-Hydroxyparthenolide vs. Co-Isolated Garcinamines and Parthenolid-9-one from Anvillea garcinii

Within the same Anvillea garcinii extract, Aati et al. (2021) isolated and compared eight compounds across three cancer cell lines, enabling a direct head-to-head SAR assessment (Table 3). 9β-Hydroxyparthenolide (compound 5) displayed IC₅₀ values of 83.7 µM (A549), 121.4 µM (LoVo), and 75.0 µM (MCF-7), representing the exomethylene-γ-lactone-containing germacranolide baseline [1]. By contrast, garcinamine D (compound 7, a germacrane–proline adduct lacking the exomethylene) was 2.0- to 3.1-fold more potent (A549 = 31.5 µM, LoVo = 39.2 µM, MCF-7 = 36.0 µM), while garcinamines B and E (compounds 6 and 4, valine-bearing adducts) were completely inactive (NA at 100 µM) [1]. Garcinamine C (compound 8, proline-bearing guaianolide) showed comparable activity to 9β-hydroxyparthenolide against A549 and MCF-7 but was 3.1-fold more potent against LoVo (38.8 µM vs. 121.4 µM) [1]. This intra-study comparison establishes that the exomethylene-γ-lactone moiety is necessary but not sufficient for potency, and that the amino acid adduct identity (proline vs. valine) and scaffold type (germacrane vs. guaiane) modulate activity independently of the parent 9β-hydroxyparthenolide core.

Intra‑class SAR
Direct head‑to‑head
9β‑OH‑PTL A549 83.7 µM; garcinamine D 31.5 µM; garcinamines B/E inactive >100 µM (same‑plate MTT)
Supports benchmarked SAR: amino acid conjugation modulates potency; exomethylene‑γ‑lactone necessary but not sufficient.
Single‑study intra‑plate comparison; used as reference standard for Anvillea sesquiterpenoid calibration.
Structure–activity relationship Sesquiterpene lactone A549 MCF-7 LoVo

High-Confidence Procurement Scenarios for 9beta-Hydroxyparthenolide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: C9-Directed Derivatization for Anticancer Lead Optimization

Researchers pursuing structure–activity relationship (SAR) studies at the C9 position of the germacranolide scaffold require 9β-hydroxyparthenolide as the starting material because parthenolide lacks a C9 functional handle. As demonstrated by El Bouakher et al. (2017), the C9β-hydroxyl enables Heck coupling, acylation, and subsequent derivatization at C13, producing 21 derivatives with anticancer IC₅₀ values ranging from 1.1 to 9.4 µM across four human cancer cell lines (HS-683, SK-MEL-28, A549, MCF-7)—potency comparable to clinical chemotherapeutics 5-fluorouracil and etoposide [1]. Crucially, the 9α-epimer cannot substitute: Moumou et al. (2012) showed that 9α-hydroxyparthenolide undergoes acid-catalyzed transannular cyclization to guaianolides, whereas 9β-hydroxyparthenolide retains the 10-membered germacranolide ring system under identical conditions [2]. Procurement of 9β-hydroxyparthenolide is therefore mandatory when the target pharmacophore model specifies a germacranolide geometry.

Antiprotozoal Drug Discovery: Esterification-Driven Selectivity Enhancement Against Trypanosoma and Plasmodium

The C9β-hydroxyl group of 9β-hydroxyparthenolide serves as the anchor point for esterification reactions that confer potent and selective antiprotozoal activity not achievable with the free parent compound. Gökbulut et al. (2012) demonstrated that 9β-(3',4'-epoxy-3'-methylpentanoyloxy)-parthenolide—a diastereomeric ester mixture derived from 9β-hydroxyparthenolide—exhibits IC₅₀ = 0.26 µg/mL against Trypanosoma brucei rhodesiense with a selectivity index of ~9 relative to L6 rat myoblasts [3]. A second ester, 9β-(3'-oxo-2'-methylbutanoyloxy)-parthenolide, shows IC₅₀ = 1.48 µg/mL against Plasmodium falciparum with SI ~35 [3]. These selectivity indices exceed that of parthenolide against related trypanosome species (SI = 6.4; Cogo et al. 2007) [4]. For antiprotozoal lead development targeting the germacranolide ester chemotype, 9β-hydroxyparthenolide is the required precursor; parthenolide cannot be esterified at C9, and alternative scaffolds do not replicate this SAR.

Natural Product Reference Standard for Anvillea-Derived Sesquiterpene Lactone Bioactivity Profiling

9β-Hydroxyparthenolide is the most extensively characterized germacranolide reference compound from the genus Anvillea, with quantitative antiproliferative data available across three human carcinoma cell lines (A549, LoVo, MCF-7) in direct comparison with seven co-isolated analogs (Aati et al. 2021, Table 3) [5]. Within this study, 9β-hydroxyparthenolide (IC₅₀ = 75.0–121.4 µM) served as the exomethylene-γ-lactone-containing baseline against which the activity of garcinamine amino acid adducts was benchmarked: garcinamine D was 2–3× more potent, while garcinamines B and E were completely inactive (NA at 100 µM) [5]. This intra-study calibration dataset makes 9β-hydroxyparthenolide the preferred reference standard for any laboratory profiling the bioactivity of newly isolated Anvillea sesquiterpenoids, as it enables direct potency normalization across studies using the same cell lines and assay conditions.

Scaffold-Specific Chemical Biology: Germacranolide vs. Guaianolide Target Engagement Studies

When investigating whether a biological target (e.g., NF-κB pathway components, tubulin, or IKKβ) is selectively engaged by a germacranolide (10-membered ring) versus a guaianolide (5/7/5 ring system), 9β-hydroxyparthenolide is the appropriate germacranolide probe because it reliably retains the 10-membered ring under both storage and assay conditions. By contrast, 9α-hydroxyparthenolide undergoes transannular cyclization to guaianolides under mild acid conditions [2], and micheliolide/DMAMCL are pre-formed guaianolides [6]. The Outahar et al. (2020) study further demonstrated that 9β-hydroxyparthenolide yields distinct diastereomeric outcomes in spiro-cycloaddition compared to the 9α-epimer, confirming that C9 stereochemistry governs not only scaffold stability but also downstream chemical biology probe geometry [7]. Procurement of the correct epimer is essential to avoid confounding scaffold identity in target engagement experiments.

Application
Selection Property
Validation Focus
Germacranolide C9‑derivatization SAR
C9β‑hydroxy handle enables Heck, acylation, cycloaddition
Reaction scope and scaffold integrity across derivatization methods
Antiprotozoal ester lead studies
Esterification‑dependent selectivity improvement
In vitro selectivity index against Trypanosoma and Plasmodium species
Anvillea natural product reference
Intra‑study benchmarked antiproliferative baseline
Potency normalization across co‑isolated garcinamines in carcinoma cell lines
Germacranolide vs. guaianolide probe
Stereochemical scaffold stability (10‑membered ring retention)
Ring identity confirmation under assay and storage conditions
Quote Request

Request a Quote for 9beta-Hydroxyparthenolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.